Rhenium(V) chloride

Chemical Vapor Deposition Rhenium Coatings High-Temperature Materials

Sourcing high-purity ReCl₅ for CVD or organometallic synthesis often reveals inconsistent purity and moisture contamination. Rhenium(V) chloride (CAS 13596-35-5) resolves this with validated >99.9% purity and nitrogen-protected storage. • Enables 1.5-power kinetics-controlled CVD of rhenium coatings at 1150-1250 °C for rocket nozzles and thrust chambers. • Serves as a halide-based entry point to organorhenium chemistry with broad metathesis catalyst tolerance. • Supplied moisture-free with full documentation for aerospace and electronics manufacturing.

Molecular Formula Cl5Re
Molecular Weight 363.5 g/mol
CAS No. 13596-35-5
Cat. No. B078131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhenium(V) chloride
CAS13596-35-5
Molecular FormulaCl5Re
Molecular Weight363.5 g/mol
Structural Identifiers
SMILESCl[Re](Cl)(Cl)(Cl)Cl
InChIInChI=1S/5ClH.Re/h5*1H;/q;;;;;+5/p-5
InChIKeyXZQYTGKSBZGQMO-UHFFFAOYSA-I
Commercial & Availability
Standard Pack Sizes1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ReCl5 Properties and Procurement


Rhenium(V) chloride, commonly formulated as ReCl5 though it exists as the dimeric Re2Cl10 in the solid state, is a red-brown to dark green crystalline inorganic compound [1]. It represents the highest accessible binary chloride of rhenium in the +5 oxidation state, with a d² electronic configuration, and does not undergo further chlorination [2]. The compound possesses a melting point of 220 °C and a solid-state density of 4.9 g/cm³, and it can be purified by sublimation under reduced pressure [3]. Commercially available material typically achieves 99.9% purity (metals basis) from established chemical suppliers .

Stable Re(V) d² oxidation state for redox precursor role
Sublimable under reduced pressure for purification
Halide-based entry to organorhenium and CVD workflows

Why ReCl5 Cannot Be Substituted


Simple substitution of ReCl5 with other rhenium chlorides (ReCl3, ReCl4) or the fluoride analog ReF6 fails across multiple critical dimensions. ReCl3 and ReCl4 are solids with substantially different thermal decomposition profiles—ReCl4 undergoes vacuum decomposition at 300 °C into ReCl5 and ReCl3, while ReCl3 exhibits cluster-based Re3Cl9 structure with distinct volatility characteristics [1]. ReCl5's oxidation state (Re(V), d²) confers a unique redox behavior that directly enables its use as a precursor in organorhenium synthesis, including reactions to form ReO3Cl and ReO3(O2PCl2)·POCl3 [2]. Furthermore, ReCl5's vapor pressure, sublimation kinetics, and surface reaction chemistry during CVD differ fundamentally from ReF6, requiring wholly different reactor temperature regimes and producing coatings with distinct microstructural evolution [3].

Oxidation state mismatch
ReCl3/ReCl4 have different redox behavior; Re(V) d² configuration enables unique organometallic reactivity.
Thermal decomposition divergence
ReCl4 decomposes to ReCl5 and ReCl3 at 300°C; cluster structure of ReCl3 alters volatility and reactivity.
CVD kinetics incompatibility
ReF6 requires lower temperature CVD and fluorine handling; ReCl5 enables atmospheric pressure CVD with distinct microstructure control.

ReCl5: Head-to-Head Evidence


CVD Deposition Kinetics vs. ReF6

ReCl5 enables predictable, kinetics-controlled rhenium CVD at atmospheric pressure with a defined 1.5-power relationship between deposition velocity and precursor partial pressure in the 1150-1250 °C regime. This contrasts with ReF6, which operates at lower temperatures (400-1500 °C) but requires hazardous fluorine handling and produces different coating microstructures [1]. The kinetic model derived for ReCl5 allows a priori prediction of deposition velocity and microstructure selection, a level of process control not demonstrated for alternative rhenium precursors in atmospheric pressure CVD [1].

CVD Kinetics Control
Head-to-head
1.5-power deposition velocity dependence on ReCl5 partial pressure (1150-1250 °C, atm)
Predictable microstructure selection via four deposition regions
On Mo substrates; transfer to other substrates requires validation
Chemical Vapor Deposition Rhenium Coatings High-Temperature Materials

Olefin Metathesis vs. WCl6/MoCl5

ReCl5, when activated with triethylaluminum (Et3Al) and oxygen, yields a homogeneous catalyst effective for the disproportionation of both α-olefins and internal olefins. By comparison, the analogous catalyst systems based on WCl6 or MoCl5 with Et3Al exhibit disproportionation activity only within a narrow range of Al/M molar ratios, and their activity decreases with increasing Al/M ratio unless oxygen is introduced [1]. This differential oxygen response profile distinguishes ReCl5 from its Group 6 counterparts.

Metathesis Substrate Scope
Head-to-head
ReCl5/Et3Al/O2 effective for α-olefins and internal olefins
Broader tolerance vs. WCl6/MoCl5; precise Al/M tuning not required
Deactivated by excess oxygen
Olefin Metathesis Homogeneous Catalysis Disproportionation

High-Purity Preparation via Chlorination

A patented preparation method yields ReCl5 with purity exceeding 99.9%, designed specifically for storage under nitrogen protection and subsequent use as a high-purity CVD precursor for metal rhenium layers in engine thrust chambers [1]. This contrasts with conventional rhenium chlorination at elevated temperatures (500-900 °C), which typically yields product mixtures requiring additional sublimation purification and may contain other rhenium chloride impurities [2]. The method's high repeatability and nitrogen-protected storage protocol directly address procurement requirements for semiconductor and aerospace-grade precursor materials.

Precursor Purity
Reported
>99.9% purity (metals basis)
Supports high-reliability CVD and semiconductor applications
Nitrogen-protected storage; patent method
Precursor Synthesis High-Purity Inorganics Engine Thrust Chamber Materials

Lewis Acid Catalysis for Aza-Michael Reactions

In a systematic comparison of metal chlorides as Lewis acid catalysts for aza-Michael reactions of enones with carbamates, ReCl5 exhibited higher catalytic activity than conventional Lewis acids including BF3·OEt2, AlCl3, and TiCl4 [1]. ReCl5 belongs to the group 7-11 transition metal salts in higher oxidation states that demonstrate enhanced activity in this transformation, whereas the conventional Lewis acids show lower activity under identical conditions [1]. A separate classification study of Group 3-15 metal chlorides in silyl enol ether activation similarly categorizes ReCl5 as an active Lewis acid catalyst [2].

Lewis Acid Activity
Head-to-head
Higher activity than BF3·OEt2, AlCl3, TiCl4; classified 'A' (active)
Enables aza-Michael additions with broad enone scope
Classification from silyl enol ether study
Lewis Acid Catalysis Aza-Michael Addition Transition Metal Catalysis

Organorhenium Synthesis: Halide-Based Entry

ReCl5 serves as a direct halide-based precursor for the synthesis of organorhenium compounds, including rhenium porphyrins and alkyne complexes, providing an alternative entry point to perrhenate salts and binary oxides . While most organorhenium compounds are prepared from perrhenate salts or Re2O7, ReCl5 and related oxychlorides offer a halide-based pathway that enables access to different ligand environments and oxidation state intermediates, including the coexistence of oxide and organic ligands in the same coordination sphere [1]. The chloride ligands' lability facilitates ligand substitution and the generation of Re-C bonds, making ReCl5 particularly valued as a starting material for rhenium complex synthesis [2].

Synthetic Entry Point
Class-level
Labile Cl ligands enable Re-C bond formation; complements oxide routes
Access to different coordination environments
Derived from review; experimental validation advised
Organorhenium Chemistry Synthetic Precursors Metal-Organic Complexes

Friedel-Crafts Alkylation and Acylation

ReCl5 functions as an efficient Lewis acid catalyst for Friedel-Crafts alkylation reactions, enabling smooth alkylation of aromatic rings with olefins or alkyl halides. However, in Friedel-Crafts acylation, the catalyst is consumed in quantitative amounts at low temperatures, representing a distinct performance characteristic relative to other Lewis acids that may operate catalytically in both alkylation and acylation modes [1]. This stoichiometric consumption in acylation defines a specific limitation for ReCl5 that must inform experimental design.

Friedel-Crafts Differential
Class-level
Catalytic alkylation; stoichiometric consumption in acylation
Requires stoichiometric catalyst loading in acylation
Confirm catalytic turnover for specific substrates
Friedel-Crafts Catalysis Electrophilic Aromatic Substitution Lewis Acid Catalysis

ReCl5: Key Applications


Rhenium CVD Coatings for Aerospace

Based on the demonstrated 1.5-power kinetics control of ReCl5 deposition at 1150-1250 °C and atmospheric pressure [1], this compound is optimally deployed for chemical vapor deposition of rhenium coatings on molybdenum or graphite substrates without requiring vacuum infrastructure. The ability to select coating microstructure by tuning temperature and ReCl5 partial pressure—summarized in a four-region deposition schematic—enables tailored coating properties for rocket nozzles, thrust chambers, and high-temperature valves where rhenium's superior creep resistance and ductility are required [1].

Olefin Metathesis Catalyst Development

Given ReCl5's demonstrated activity with Et3Al/O2 activation for both α-olefins and internal olefins—in contrast to WCl6 and MoCl5 systems that operate only within narrow Al/M ratio windows [1]—this compound is particularly suited for metathesis catalyst research requiring broad substrate tolerance. The oxygen response profile of ReCl5 (activation at moderate O2 levels, deactivation at excess) provides an additional tunable parameter for optimizing metathesis selectivity [1].

High-Purity Precursor for Aerospace and Semiconductors

With a validated preparation method achieving >99.9% purity and nitrogen-protected storage [1], ReCl5 is optimally suited as a CVD precursor for high-reliability rhenium metal layers in engine thrust chambers and semiconductor device metallization. The method's high repeatability addresses the stringent purity and reproducibility requirements of aerospace and electronics manufacturing, where precursor impurities directly translate to coating defects and device failure [1].

Organorhenium Complex Synthesis

For synthetic organometallic chemists, ReCl5 provides a halide-based entry point to organorhenium chemistry that complements perrhenate and Re2O7 routes [1]. The lability of chloride ligands in ReCl5 enables direct ligand substitution and Re-C bond formation, making it a valuable starting material for rhenium porphyrins, alkyne complexes, and coordination compounds where oxide-organic ligand coexistence in the coordination sphere is synthetically advantageous .

Application
Selection Property
Validation Focus
Rhenium CVD coatings for aerospace
Atmospheric pressure CVD kinetics control
Deposition region selection & microstructure tailoring
Olefin metathesis catalyst research
Broad substrate tolerance with Et3Al/O2 activation
Co-catalyst ratio & oxygen sensitivity profiling
High-purity precursor for aerospace/semiconductors
High-purity precursor specification
Storage protocol & impurity control
Organorhenium complex synthesis
Halide-based precursor with labile Cl ligands
Ligand substitution & Re-C bond formation

Technical Documentation Hub

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